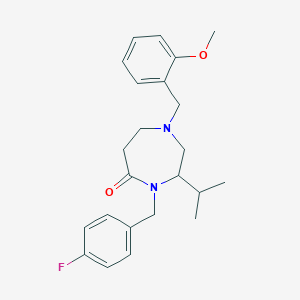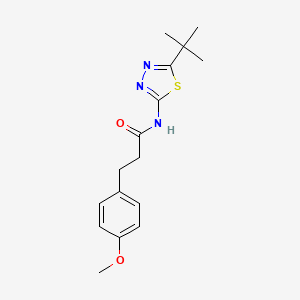![molecular formula C14H18FNO B5342629 N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5342629.png)
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide, also known as FPECC, is a synthetic compound that belongs to the family of cyclopentanecarboxamide derivatives. FPECC is a novel compound that has been widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used to study the role of the endocannabinoid system in pain modulation and addiction. In pharmacology, this compound has been used to develop new drugs for the treatment of anxiety, depression, and other neurological disorders. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide is not fully understood, but it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is mainly expressed in immune cells and has been implicated in the regulation of inflammation, pain, and immune response. This compound has been shown to activate the CB2 receptor, leading to the inhibition of inflammatory mediators and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of inflammation. This compound has also been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain. In addition, this compound has been shown to have anxiolytic and antidepressant effects, suggesting its potential as a new treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound has been shown to have a high affinity for the CB2 receptor, making it a useful tool for studying the role of the endocannabinoid system in various physiological processes. This compound is also stable under physiological conditions, allowing for its use in in vitro and in vivo experiments. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide. One direction is the development of new drugs based on this compound with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the exploration of the therapeutic potential of this compound in various neurological and inflammatory disorders, such as multiple sclerosis, neuropathic pain, and rheumatoid arthritis. Additionally, the role of this compound in the modulation of immune response and cancer progression warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide involves the reaction of 4-fluorophenylethylamine with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under anhydrous conditions. The resulting product is then purified using column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10(11-6-8-13(15)9-7-11)16-14(17)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKHNBQWBLMNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5342566.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5342573.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5342581.png)

![N~1~,N~1~-dimethyl-N~4~-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5342596.png)
![4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone](/img/structure/B5342602.png)
![6-{2-[3-methoxy-4-(1-naphthylmethoxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5342605.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5342615.png)
![2-({2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B5342623.png)
![N-{3-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5342644.png)

![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342656.png)
